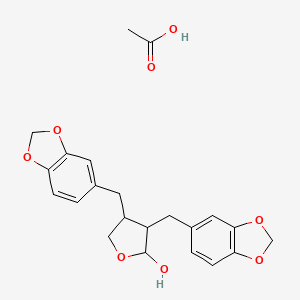
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is a complex organic compound with the molecular formula C22H24O8. It is also known by other names such as (2S,3R,4R)-3,4-bis(Benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-2-ol and tetrahydro-3,4-dipiperonylfuran-2-ol . This compound features a unique structure that includes a tetrahydrofuran ring and two benzodioxole groups, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-benzodioxole derivatives and tetrahydrofuran in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, such as in drug development.
Mechanism of Action
The mechanism by which acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound shares a similar structure but differs in specific functional groups.
1,3-Benzodioxol-5-ol: Another related compound with a simpler structure and different chemical properties.
Uniqueness
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
79320-77-7 |
|---|---|
Molecular Formula |
C22H24O8 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol |
InChI |
InChI=1S/C20H20O6.C2H4O2/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16;1-2(3)4/h1-4,7-8,14-15,20-21H,5-6,9-11H2;1H3,(H,3,4) |
InChI Key |
BMLVDHROVGJWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


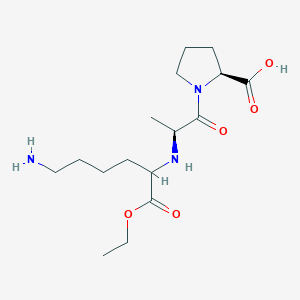
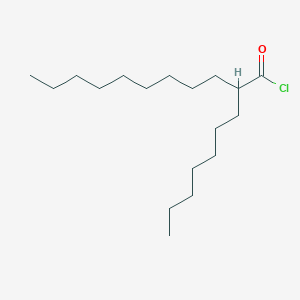

![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)


![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
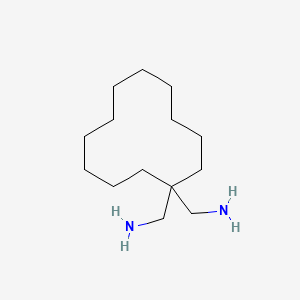
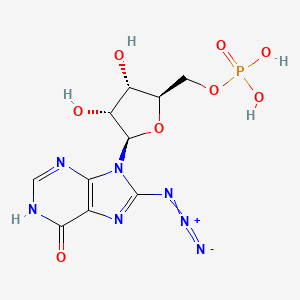
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
